molecular formula C12H17N3O3 B8481932 4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene

4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene

Cat. No. B8481932
M. Wt: 251.28 g/mol
InChI Key: DMNQTXIYZKQQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C12H17N3O3/c1-10(16)14(9-8-13(2)3)11-4-6-12(7-5-11)15(17)18/h4-7H,8-9H2,1-3H3

InChI Key

DMNQTXIYZKQQTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCN(C)C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 50 g (0.239 mol) N,N-dimethyl-N′-(4-nitro-phenyl)-ethane-1,2-diamine in 500 mL acetic anhydride was stirred for 3.5 h at 130° C., then evaporated down i. vac. and neutralised with saturated aqueous sodium bicarbonate. The residue was exhaustively extracted with EtOAc, the combined org. phases were dried over sodium sulphate and evaporated down i. vac.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3.6 g of 4-(2-dimethylamino-ethylamino)-nitrobenzene (according to Gabbay et al., J. Am. Chem. Soc. 91, 5136 (1969)) are dissolved in 50 ml of methylene chloride and 5.0 ml of triethylamine are added. 1.3 ml of acetyl chloride are slowly added dropwise to this mixture at room temperature and the mixture is stirred for 2 hours at room temperature. After this time another 5.0 ml of triethylamine and 1.3 ml of acetylchloride are added and the mixture is refluxed for another 2 hours. The solvent is removed, the residue is taken up in ethyl acetate and the organic phase is extracted twice with water. After drying over MgSO4 the solvent is removed and the residue dried in vacuo.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Four

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